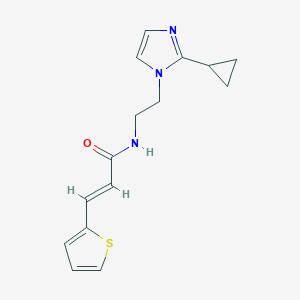

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-14(6-5-13-2-1-11-20-13)16-7-9-18-10-8-17-15(18)12-3-4-12/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,16,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJROSOQAYEKKK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Imidazole Intermediate: The initial step involves the synthesis of 2-cyclopropyl-1H-imidazole from cyclopropylamine and glyoxal in the presence of an acid catalyst.

Alkylation: The imidazole intermediate is then alkylated with 2-bromoethylamine to form N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)amine.

Acryloylation: The final step involves the reaction of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)amine with thiophene-2-carboxaldehyde and acryloyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form saturated imidazoline derivatives.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, particularly at the β-carbon position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Saturated imidazoline derivatives.

Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole and thiophene rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, although specific studies are required to confirm these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, affecting their function. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The table below highlights key structural differences and similarities between the target compound and its analogues:

Key Observations :

- Thiophene Position : The thiophen-2-yl group is conserved across analogues, suggesting its role in π-π stacking or hydrophobic interactions . Substitution at thiophen-3-yl (as in ) may reduce affinity due to altered electronic distribution .

- Imidazole vs.

- Morpholinophenyl Groups: Compounds 26a and 27a () demonstrate how polar groups like morpholine improve solubility but may limit blood-brain barrier penetration compared to the lipophilic cyclopropyl group in the target compound .

Pharmacological and Functional Comparisons

- Antinociceptive Activity: The analogue (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide () exhibits α7 nAChR-mediated antinociception. Its activity is antagonized by furan-substituted analogues, underscoring the sensitivity of nAChRs to heterocycle electronics . The target compound’s cyclopropyl group may enhance receptor residency time due to increased rigidity .

- Enzyme Inhibition : MMV1 () and compound 27a () highlight the role of fused heterocycles (e.g., imidazothiadiazole) in enzyme binding. The target compound’s imidazole-cyclopropane motif could similarly engage catalytic pockets through hydrogen bonding or steric hindrance .

Biological Activity

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features an imidazole ring, a cyclopropyl group, and a thiophene ring, which are known to interact with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name is (E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide. Its molecular formula is C₁₅H₁₇N₃OS, with a molecular weight of 287.38 g/mol. The presence of the imidazole and thiophene rings suggests potential interactions with biological macromolecules, including enzymes and receptors.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.

- Protein Interaction : The thiophene moiety may interact with hydrophobic pockets in proteins, influencing their functions.

- Covalent Bond Formation : The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

1. Anticancer Activity

Studies have shown that imidazole derivatives possess anticancer properties. For instance, compounds containing imidazole rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The specific activity of this compound against different cancer cell lines needs further investigation.

2. Anti-inflammatory Effects

Imidazole-containing compounds are known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The potential of this compound as a COX inhibitor should be explored through in vitro assays.

3. Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activities against various pathogens, including bacteria and fungi. The biological evaluation of this compound against microbial strains could provide insights into its therapeutic potential.

Case Studies

Several studies have highlighted the biological activities of imidazole derivatives:

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step reactions, including:

- Preparation of intermediates (e.g., cyclopropyl-imidazole derivatives) via condensation of cyclopropane derivatives with imidazole precursors under acidic conditions .

- Coupling the imidazole-ethylamine intermediate with 3-(thiophen-2-yl)acryloyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C to form the acrylamide bond .

- Key parameters : Temperature control (<30°C) to avoid side reactions, anhydrous conditions to prevent hydrolysis, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

- NMR spectroscopy : H and C NMR confirm the presence of the acrylamide (δ ~6.5–7.5 ppm for vinyl protons) and thiophene/imidazole moieties .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., [M+H] for CHNOS) .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Hydrophobicity : Use reverse-phase chromatography or recrystallization from ethanol/water mixtures .

- By-products : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of acryloyl chloride to amine intermediate) and employ gradient elution during purification .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and biological interactions?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes, leveraging the thiophene and imidazole groups’ π-π stacking potential .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions involving the acrylamide double bond .

- MD simulations : Model stability in biological membranes using GROMACS, focusing on the cyclopropyl group’s conformational rigidity .

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

- Control variables : Standardize assay conditions (e.g., cell line viability, serum concentration, incubation time) to minimize variability .

- Dose-response curves : Test across a broad concentration range (nM–μM) to identify true IC values and rule off-target effects .

- Orthogonal assays : Combine enzymatic inhibition assays with cellular apoptosis markers (e.g., caspase-3 activation) to validate mechanisms .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- pH adjustment : Buffer solutions (pH 6.5–7.4) minimize hydrolysis of the acrylamide group .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) and reconstitute in DMSO/PBS before use .

- Protection from light : Store solutions in amber vials to prevent photodegradation of the thiophene moiety .

Methodological Recommendations

- Contradiction resolution : Cross-validate conflicting solubility data using dynamic light scattering (DLS) and nephelometry .

- Scale-up synthesis : Transition from batch to flow chemistry for improved yield reproducibility .

- Toxicology profiling : Use zebrafish embryos for preliminary in vivo toxicity screening before rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.